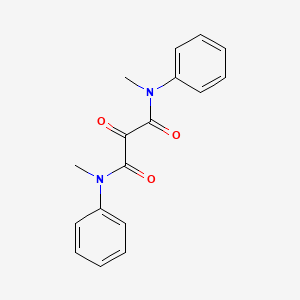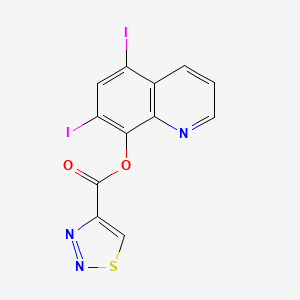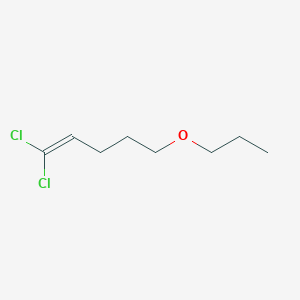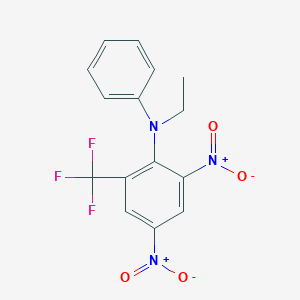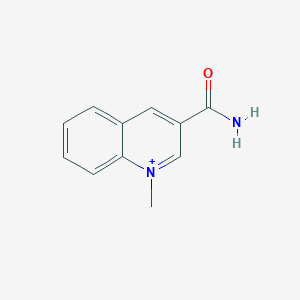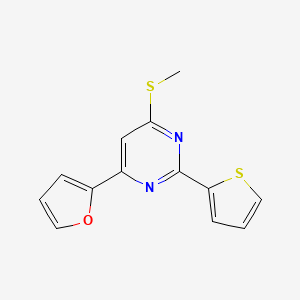
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with furan, thiophene, and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Substitution Reactions:
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
作用機序
The mechanism of action of 4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: Its electronic properties allow it to participate in charge transfer processes in electronic devices.
類似化合物との比較
Similar Compounds
4-(Furan-2-yl)-2-(thiophen-2-yl)pyrimidine: Lacks the methylsulfanyl group, which may affect its reactivity and electronic properties.
6-(Methylsulfanyl)-2-(thiophen-2-yl)pyrimidine: Lacks the furan ring, which may influence its biological activity and material applications.
Uniqueness
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine is unique due to the combination of its substituents, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
特性
CAS番号 |
87568-79-4 |
|---|---|
分子式 |
C13H10N2OS2 |
分子量 |
274.4 g/mol |
IUPAC名 |
4-(furan-2-yl)-6-methylsulfanyl-2-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C13H10N2OS2/c1-17-12-8-9(10-4-2-6-16-10)14-13(15-12)11-5-3-7-18-11/h2-8H,1H3 |
InChIキー |
JZNUTDOTAKYVSD-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=NC(=C1)C2=CC=CO2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


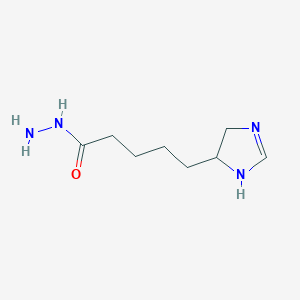

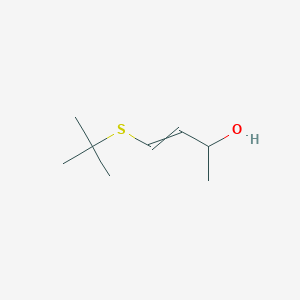
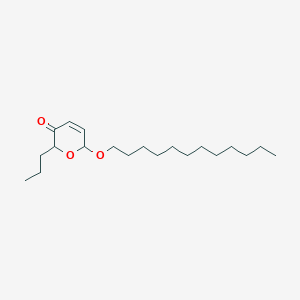
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

